1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
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Overview
Description
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H10FN3S and a molecular weight of 223.27 g/mol . This compound features a thiadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms. The presence of a fluorophenyl group adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine typically involves the reaction of 3-fluorobenzonitrile with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt receptor-ligand interactions. This disruption can lead to the inhibition of cellular processes, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)ethan-1-amine: This compound lacks the thiadiazole ring, making it less effective in certain biological applications.
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine: Similar in structure but with a different substitution pattern on the phenyl ring, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10FN3S |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
GURDHSSPELXLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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